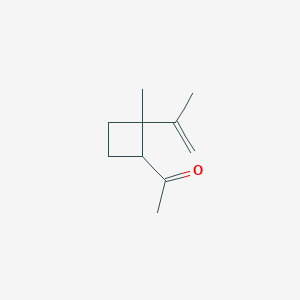
N-(1-(P-(5-Isoquinolinesulfonyl)benzyl)-2-(4-phenylpiperazinyl)ethyl)-5-isoquinolinesulfonamide
Descripción general
Descripción
“1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-piperazine” is a compound that falls under the categories of Aromatics, Heterocycles, Sulfur & Selenium Compounds, and Aromatics Compounds .
Molecular Structure Analysis
The molecular formula of this compound is C29H30N4O4S, and it has a molecular weight of 530.6379 .Aplicaciones Científicas De Investigación
Inhibition of Protein Kinases and Receptors
N-(1-(P-(5-Isoquinolinesulfonyl)benzyl)-2-(4-phenylpiperazinyl)ethyl)-5-isoquinolinesulfonamide has been studied for its ability to inhibit various protein kinases and receptors. One of the key findings is its potent inhibition of the human lymphocyte P2Z receptor, an ATP-gated cation channel, and the human P2X7 nucleotide receptor. This inhibition is highly selective for the human versus rat receptor homologues, demonstrating its potential in targeted therapeutic applications (Humphreys et al., 1998).
Neuroprotection and Apoptosis
The compound has shown promise in neuroprotection. Studies indicate its effectiveness in preventing apoptosis in neurons triggered by various stressors. This highlights its potential use in the development of neuroprotective drugs for conditions involving neuronal apoptosis (Cagnoli et al., 1996).
Cardiovascular Research
In cardiovascular research, this compound has been shown to affect the rate of beating of cultured fetal mouse cardiac myocytes. It acts as a specific Ca++/calmodulin-dependent protein kinase inhibitor, indicating its relevance in studies related to cardiac function and potentially in the treatment of certain cardiac conditions (Okazaki et al., 1994).
Cancer Research
In the context of cancer research, the compound has been evaluated for its effects on the growth of P388 murine leukaemic cells and multidrug-resistant variants. This research suggests its potential application in understanding and possibly treating cancer, particularly in cases where drug resistance is a significant challenge (Ido et al., 1991).
Vasodilatory Action
The compound has demonstrated vasodilatory action, evaluated in vivo in terms of increases in arterial blood flow. This suggests its potential application in the treatment of conditions that require vasodilation, such as hypertension and other cardiovascular diseases (Morikawa et al., 1989).
Drug Design and Pharmacology
In drug design and pharmacology, studies have focused on understanding the binding mechanisms of this compound with protein kinases, which is crucial for the development of targeted therapies. The crystal structures of complexes with the cAPK catalytic subunit have been determined, providing insights into the inhibition mechanisms at atomic resolution (Engh et al., 1996).
Multidrug Resistance
The compound's ability to reverse multidrug resistance in leukemia cells has been investigated. This research could contribute significantly to overcoming one of the major challenges in cancer treatment, which is the development of resistance to chemotherapy drugs (Wakusawa et al., 1992).
Propiedades
IUPAC Name |
[4-[2-(isoquinolin-5-ylsulfonylamino)-3-(4-phenylpiperazin-1-yl)propyl]phenyl] isoquinoline-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35N5O5S2/c43-48(44,36-10-4-6-29-25-38-18-16-34(29)36)40-31(27-41-20-22-42(23-21-41)32-8-2-1-3-9-32)24-28-12-14-33(15-13-28)47-49(45,46)37-11-5-7-30-26-39-19-17-35(30)37/h1-19,25-26,31,40H,20-24,27H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWLVIDLFHBQER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC4=C3C=CN=C4)NS(=O)(=O)C5=CC=CC6=C5C=CN=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35N5O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10926464 | |
| Record name | 4-{2-[(Isoquinoline-5-sulfonyl)amino]-3-(4-phenylpiperazin-1-yl)propyl}phenyl isoquinoline-5-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10926464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(P-(5-Isoquinolinesulfonyl)benzyl)-2-(4-phenylpiperazinyl)ethyl)-5-isoquinolinesulfonamide | |
CAS RN |
129695-80-3 | |
| Record name | KN 04 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129695803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{2-[(Isoquinoline-5-sulfonyl)amino]-3-(4-phenylpiperazin-1-yl)propyl}phenyl isoquinoline-5-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10926464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



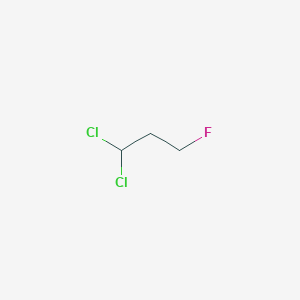
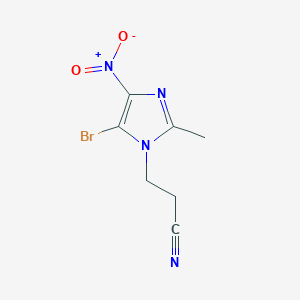
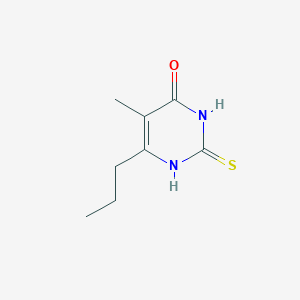

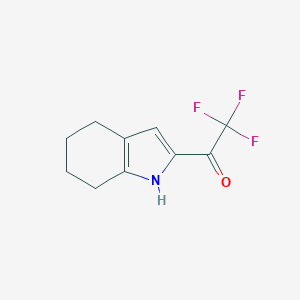

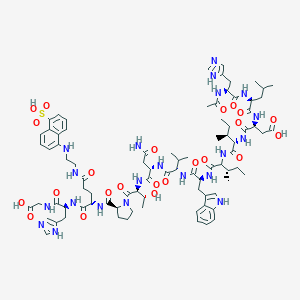
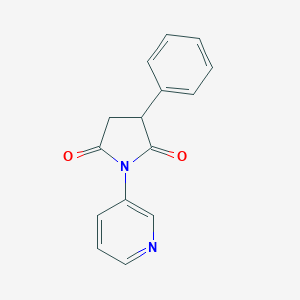
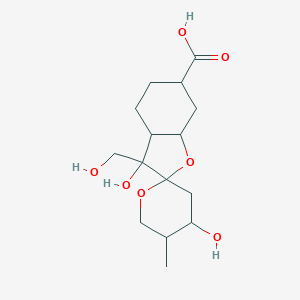

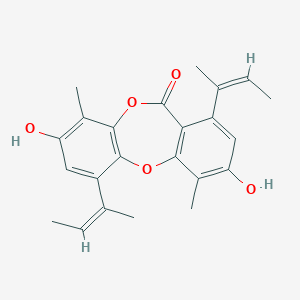

![2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid](/img/structure/B164069.png)
